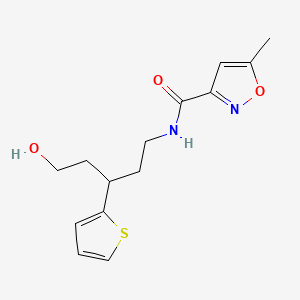

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methylisoxazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methylisoxazole-3-carboxamide is a synthetic organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a thiophene ring, a hydroxy group, and an isoxazole moiety, which contribute to its diverse chemical reactivity and biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methylisoxazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Thiophene Derivative: The synthesis begins with the preparation of a thiophene derivative, which can be achieved through the bromination of thiophene followed by a Grignard reaction to introduce the desired substituents.

Hydroxylation: The thiophene derivative is then subjected to hydroxylation using reagents such as hydrogen peroxide or osmium tetroxide to introduce the hydroxy group at the desired position.

Isoxazole Formation: The next step involves the formation of the isoxazole ring. This can be accomplished through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

Amidation: Finally, the carboxamide group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors for better control of reaction conditions and the employment of catalysts to increase reaction efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methylisoxazole-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reduction: The compound can be reduced to form alcohols or amines using reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like Br2 (Bromine) or HNO3 (Nitric acid).

Common Reagents and Conditions

Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)

Reduction: LiAlH4, NaBH4

Substitution: Br2, HNO3, H2SO4 (Sulfuric acid)

Major Products

Oxidation: Ketones, aldehydes

Reduction: Alcohols, amines

Substitution: Halogenated or nitrated thiophene derivatives

Applications De Recherche Scientifique

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methylisoxazole-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism by which N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methylisoxazole-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or modulate the activity of these targets, thereby influencing various biochemical pathways. For instance, the hydroxy group can form hydrogen bonds, while the thiophene and isoxazole rings can participate in π-π interactions or hydrophobic interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-3-carboxamide

- N-[5-hydroxy-3-(thiophen-2-yl)pentyl]thiophene-2-sulfonamide

Uniqueness

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methylisoxazole-3-carboxamide stands out due to its combination of a hydroxy group, a thiophene ring, and an isoxazole moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Compared to similar compounds, it may offer enhanced binding affinity or selectivity for certain biological targets, as well as unique electronic properties useful in material science.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Activité Biologique

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methylisoxazole-3-carboxamide, identified by CAS Number 2034587-27-2, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, pharmacological effects, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C14H18N2O3S |

| Molecular Weight | 294.37 g/mol |

| CAS Number | 2034587-27-2 |

Synthesis

The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The synthetic route often includes the formation of the isoxazole ring and subsequent introduction of the thiophene moiety. Detailed methodologies can be found in specialized literature on heterocyclic compound synthesis.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit notable antitumor properties. For instance, studies have shown that derivatives with similar structural features can effectively inhibit tumor growth in various cancer models. A comparative analysis of related compounds reveals that modifications in the side chain significantly affect their potency against specific cancer cell lines.

Antimicrobial Properties

Several studies have evaluated the antimicrobial activity of isoxazole derivatives. For example, related compounds have demonstrated effectiveness against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within the low micromolar range, indicating strong antimicrobial potential.

Case Studies

- Antitumor Efficacy in Mice : A study involving mice bearing L1210 leukemia showed that compounds with structural similarities to this compound exhibited a reduction in tumor size compared to controls. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- Antimicrobial Screening : In vitro tests revealed that certain derivatives inhibited the growth of Pseudomonas aeruginosa and Escherichia coli, with MIC values as low as 0.21 µM for the most active compounds. These findings suggest that structural modifications can enhance antibacterial activity significantly.

The biological activity of this compound is hypothesized to involve interaction with specific biological targets:

- DNA Gyrase Inhibition : Molecular docking studies suggest that this compound may inhibit DNA gyrase, a crucial enzyme for bacterial DNA replication.

- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to increased cell death.

Propriétés

IUPAC Name |

N-(5-hydroxy-3-thiophen-2-ylpentyl)-5-methyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c1-10-9-12(16-19-10)14(18)15-6-4-11(5-7-17)13-3-2-8-20-13/h2-3,8-9,11,17H,4-7H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDLDSWRSVUBNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCCC(CCO)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.